molecular formula C13H17N3O2S B2564006 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide CAS No. 1797589-50-4

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide

Cat. No.: B2564006
CAS No.: 1797589-50-4
M. Wt: 279.36
InChI Key: PEVWPULYGSQUEA-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide is a complex organic compound featuring a pyrrolopyridine moiety linked to a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via cyclization reactions involving pyridine and pyrrole derivatives.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions.

    Cyclopropanesulfonamide Formation: The final step involves the sulfonation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in tetrahydrofuran (THF) under reflux.

    Substitution: Alkyl halides in the presence of a base like NaH in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide is unique due to the combination of the pyrrolopyridine and cyclopropanesulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-19(18,12-4-5-12)15-8-2-9-16-10-6-11-3-1-7-14-13(11)16/h1,3,6-7,10,12,15H,2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVWPULYGSQUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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